molecular formula C4H7ClNO5P B3055539 2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide CAS No. 6533-33-1

2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide

Cat. No.: B3055539
CAS No.: 6533-33-1
M. Wt: 215.53 g/mol
InChI Key: MIDKMKIAHRBFOY-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide is a phosphorus-containing heterocyclic compound It is characterized by the presence of a dioxaphosphinane ring, which includes a phosphorus atom bonded to both oxygen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide typically involves the reaction of phosphorus oxychloride with a suitable diol, such as 2-methyl-1,3-propanediol, in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as dry toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-amino-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide involves its interaction with molecular targets through its reactive functional groups. The phosphorus atom can form bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar structure but with dimethyl groups instead of a methyl and nitro group.

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Lacks the chlorine and nitro groups, making it less reactive in certain reactions.

Uniqueness

2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions.

Properties

IUPAC Name

2-chloro-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClNO5P/c1-4(6(7)8)2-10-12(5,9)11-3-4/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKMKIAHRBFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294097
Record name 2-chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6533-33-1
Record name NSC94245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
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2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
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2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
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2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 5
2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide
Reactant of Route 6
2-Chloro-5-methyl-5-nitro-1,3,2-dioxaphosphinane 2-oxide

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